Ethyl 4-((1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobutanoate
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Description
Ethyl 4-((1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C18H24N2O5 and its molecular weight is 348.399. The purity is usually 95%.
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Scientific Research Applications
Chemistry: : Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: : Serves as a probe in biochemical assays and cellular studies to investigate biological pathways.
Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: : Applied in the development of pharmaceuticals, agrochemicals, and materials science for creating new materials with desirable properties.
Molecular Targets and Pathways
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors.
It can modulate biological pathways by inhibiting or activating key proteins, altering cellular functions, and influencing physiological responses.
Similar Compounds
Compounds like Ethyl 4-((1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobutanoate and Ethyl 4-((1-(2-acetoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobutanoate share structural similarities but differ in functional groups.
Ethyl 4-((1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobutanoate stands out due to its specific structural features and the range of reactions it undergoes, making it a valuable subject of study in various scientific fields.
How’s that for a deep dive?
Properties
IUPAC Name |
ethyl 4-[[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-3-25-18(23)9-8-16(21)19-14-7-6-13-5-4-10-20(15(13)11-14)17(22)12-24-2/h6-7,11H,3-5,8-10,12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKJEXSIUVIWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC2=C(CCCN2C(=O)COC)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.